

An In-Depth Technical Guide to (2-Oxopropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Acetonyl triphenylphosphonium bromide*

Cat. No.: *B1584625*

[Get Quote](#)

Abstract

This guide provides a comprehensive technical overview of (2-Oxopropyl)triphenylphosphonium bromide, a pivotal reagent in modern organic synthesis. Known commonly as Acetonyltriphenylphosphonium bromide, its primary utility lies in the Wittig olefination reaction for the stereoselective synthesis of α,β -unsaturated ketones. We will delve into its fundamental physicochemical properties, provide validated protocols for its synthesis and application, explore the underlying reaction mechanisms, and discuss essential spectroscopic characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Section 1: Core Fundamentals: Physicochemical Properties and Safety

A thorough understanding of a reagent's properties is the bedrock of its effective and safe application. (2-Oxopropyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a precursor to a stabilized phosphorus ylide.

1.1 Physicochemical Data

The key quantitative data for this reagent are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	2236-01-3	[1]
Molecular Formula	C ₂₁ H ₂₀ BrOP	[1]
Molecular Weight	399.3 g/mol	[1]
Appearance	Off-white to white crystalline powder	---
Melting Point	>245 °C (decomposes)	---
Topological Polar Surface Area	17.1 Å ²	[1]
IUPAC Name	2-oxopropyl(triphenyl)phosphonium bromide	[1]
Common Synonyms	Acetonyltriphenylphosphonium bromide	[1]

1.2 Safety, Handling, and Storage

Authoritative Insight: As a quaternary phosphonium salt, this compound is generally stable but requires careful handling due to its irritant properties. Proper storage is crucial to maintain its integrity.

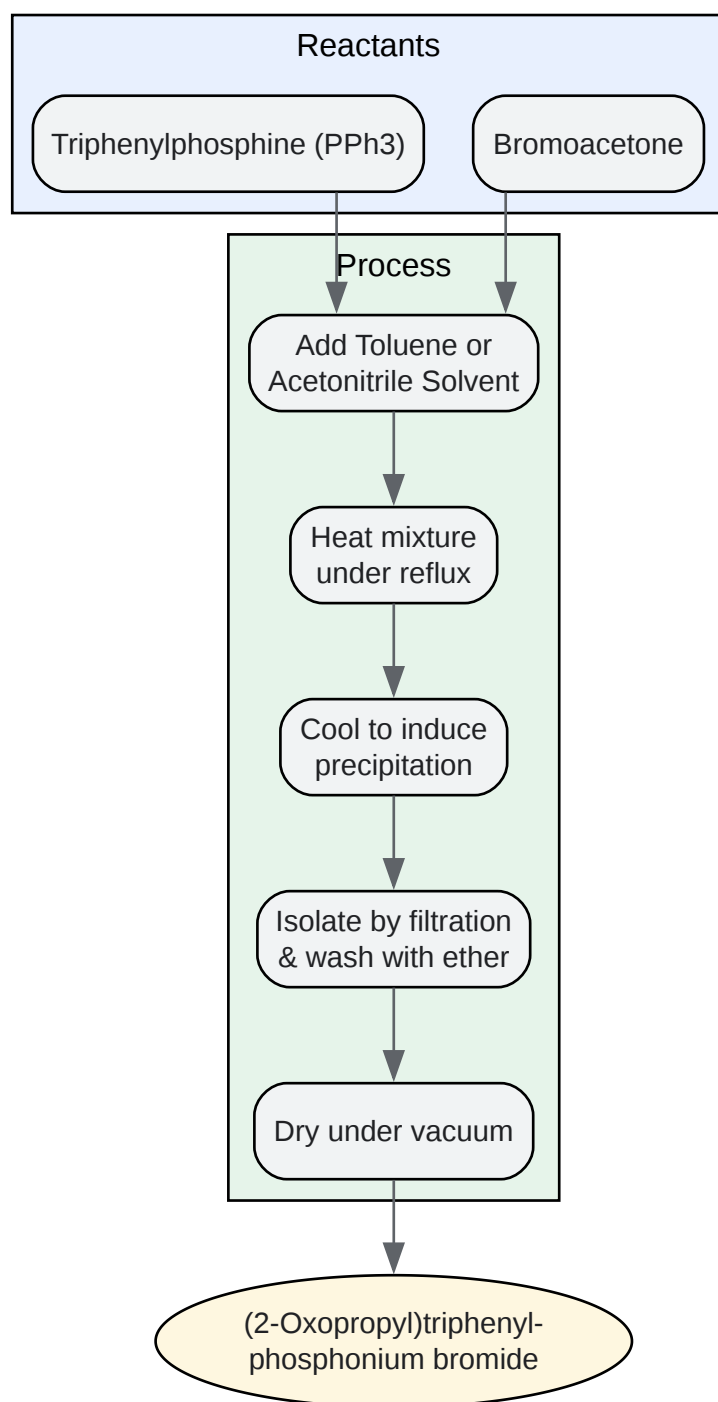
- Hazard Identification:** (2-Oxopropyl)triphenylphosphonium bromide is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
- Personal Protective Equipment (PPE):** Always handle this compound within a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).
- Handling Procedures:** Avoid generating dust. Ensure adequate ventilation. After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory.

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound should be kept away from strong oxidizing agents and moisture.

Section 2: Synthesis of (2-Oxopropyl)triphenylphosphonium bromide

Expertise & Experience: The synthesis of phosphonium salts is a cornerstone reaction in organophosphorus chemistry. The preparation of (2-Oxopropyl)triphenylphosphonium bromide is a classic example of a nucleophilic substitution (S_N2) reaction. The lone pair on the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom in bromoacetone. The choice of a relatively non-polar, aprotic solvent like toluene or acetonitrile is deliberate to facilitate the S_N2 mechanism and allow for heating to drive the reaction to completion.

2.1 Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target phosphonium salt.

2.2 Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis should yield a crystalline solid whose identity can be confirmed via the spectroscopic methods outlined in Section 4.

- **Setup:** Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- **Reagents:** To the flask, add triphenylphosphine (1.0 eq.) and a suitable solvent such as toluene or acetonitrile (approx. 3-4 mL per gram of triphenylphosphine).
- **Addition:** While stirring, add bromoacetone (1.0-1.1 eq.) to the solution. Caution: Bromoacetone is a lachrymator and toxic; handle with extreme care in a fume hood.
- **Reaction:** Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 12-24 hours. The progress can be monitored by TLC or by the formation of a precipitate.
- **Isolation:** Allow the mixture to cool to room temperature, which should induce further precipitation of the phosphonium salt. The product can be fully precipitated by adding a non-polar solvent like diethyl ether or hexane.
- **Purification:** Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any unreacted starting materials.
- **Drying:** Dry the purified (2-Oxopropyl)triphenylphosphonium bromide under vacuum to yield the final product.

Section 3: Core Application: The Wittig Reaction

The primary application of (2-Oxopropyl)triphenylphosphonium bromide is as a precursor for a stabilized Wittig reagent, used to synthesize α,β -unsaturated ketones from aldehydes.^{[2][3][4]}

3.1 Mechanism: Ylide Formation and Olefination

The overall process occurs in two key stages: deprotonation to form the ylide, followed by the reaction of the ylide with a carbonyl compound.^{[5][6][7]}

Pillar 1: Ylide Formation

The protons on the carbon adjacent to both the positively charged phosphorus and the carbonyl group are significantly acidic. This increased acidity is due to the electron-withdrawing nature of both groups, which stabilize the resulting carbanion (the ylide).

Causality Behind Base Selection: Unlike non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide) which require very strong bases like n-butyllithium or NaHMDS, this "stabilized" phosphonium salt can be deprotonated by milder bases such as sodium hydroxide, sodium ethoxide, or potassium carbonate.^{[2][5]} This imparts a significant advantage, broadening the functional group tolerance of the reaction.

Caption: Deprotonation of the phosphonium salt to form the stabilized ylide.

Pillar 2: The Wittig Olefination Mechanism

The reaction proceeds via a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.^{[6][8]} This intermediate rapidly collapses to form the final products. The driving force for this collapse is the formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide.

Stereochemical Outcome: For stabilized ylides, the initial steps of the mechanism are reversible. This allows the system to equilibrate to the more thermodynamically stable intermediate, which ultimately leads to the formation of the (E)-alkene as the major product.^{[5][8][9]}

Caption: The mechanism of the Wittig olefination with a stabilized ylide.

3.2 General Experimental Protocol for Wittig Olefination

This protocol describes a general method for the in situ generation of the ylide followed by reaction with an aldehyde.

- **Setup:** In a dry, inert-atmosphere flask, suspend (2-Oxopropyl)triphenylphosphonium bromide (1.1 eq.) in a dry solvent like THF, DCM, or Toluene.
- **Ylide Generation:** Add a suitable base (e.g., solid anhydrous K₂CO₃, 2.0 eq.; or 1M NaOEt in EtOH, 1.1 eq.) to the suspension. Stir the mixture at room temperature for 1-2 hours. The

formation of the characteristic orange/red color of the ylide indicates successful deprotonation.

- **Carbonyl Addition:** Cool the ylide solution (e.g., to 0 °C). Add a solution of the aldehyde (1.0 eq.) in the same solvent dropwise over 15-30 minutes.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC, observing the consumption of the aldehyde.
- **Workup:** Quench the reaction by adding water or a saturated aqueous solution of NH_4Cl .^[10] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure. The major byproduct, triphenylphosphine oxide, can often be precipitated from a minimal amount of a cold non-polar/polar solvent mixture (e.g., hexane/ethyl acetate) and removed by filtration. The desired α,β -unsaturated ketone in the filtrate can then be purified by flash column chromatography.

Section 4: Spectroscopic Characterization (Self-Validation)

Trustworthiness: Spectroscopic analysis is non-negotiable for validating the identity and purity of the synthesized phosphonium salt. NMR spectroscopy is the most powerful tool for this purpose.

- **^1H NMR:**
 - **Phenyl Protons:** A complex multiplet between δ 7.5-8.0 ppm integrating to 15 hydrogens is characteristic of the three phenyl groups on phosphorus.
 - **Methylene Protons ($-\text{CH}_2-\text{P}$):** The two protons on the carbon directly attached to the phosphorus will appear as a doublet, typically in the range of δ 5.0-5.8 ppm. The splitting is due to coupling with the phosphorus nucleus ($^2J_{\text{P-H}} \approx 15\text{-}20$ Hz).
 - **Methyl Protons ($-\text{CO}-\text{CH}_3$):** A sharp singlet for the three methyl protons will be observed further downfield, typically around δ 2.3-2.6 ppm.

- ¹³C NMR:
 - Phenyl Carbons: Multiple signals will appear in the aromatic region (δ 120-140 ppm). The carbon directly attached to phosphorus (ipso-carbon) will show a large coupling constant (JP-C) and will be shifted downfield.
 - Methylene Carbon (-CH₂-P): This carbon will also show a large one-bond coupling to phosphorus (¹JP-C \approx 50-60 Hz) and appear around δ 40-50 ppm.
 - Carbonyl Carbon (C=O): A signal around δ 200-205 ppm.
 - Methyl Carbon (-CH₃): A signal around δ 30-35 ppm.
- ³¹P NMR:
 - This is a definitive technique for confirming the formation of the phosphonium salt. A single peak in the proton-decoupled ³¹P NMR spectrum is expected. For tetracoordinate phosphonium salts of this type, the chemical shift typically appears in the range of δ +20 to +30 ppm relative to 85% H₃PO₄.^{[11][12][13][14]}

Conclusion

(2-Oxopropyl)triphenylphosphonium bromide is a robust and highly effective reagent for the synthesis of (E)- α,β -unsaturated ketones via the Wittig reaction. Its key advantages—facile synthesis, the stability of its corresponding ylide, and the use of mild reaction conditions—make it an indispensable tool in the synthetic chemist's arsenal. By understanding its fundamental properties, synthesis, and the mechanistic nuances of its application, researchers can confidently and efficiently construct complex molecular architectures for applications ranging from natural product synthesis to the development of novel pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetyltriphenylphosphonium bromide | C₂₁H₂₀BrOP | CID 638158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. One-Pot Synthesis of α,β -Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ³¹P Phosphorus NMR [chem.ch.huji.ac.il]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (2-Oxopropyl)triphenylphosphonium bromide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584625#2-oxopropyl-triphenylphosphonium-bromide-fundamentals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com